![molecular formula C10H13N3 B1314404 N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine CAS No. 857283-58-0](/img/structure/B1314404.png)

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

Overview

Description

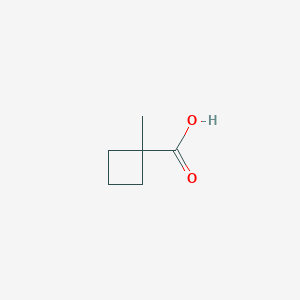

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The structure of the compound was established on the basis of X-ray structural analysis . It was found that the interaction of 2-methylimidazo [1,2- a ]pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine has been studied . It was found that the reaction proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1 H NMR spectrum and 13 C NMR spectrum have been provided .Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

The compound has been used in the synthesis of derivatives that have shown antimicrobial properties against Staphylococcus aureus .

Methods of Application or Experimental Procedures

The compound was reacted with sodium methoxide, leading to the formation of 2-methylimidazo [1,2- a ]pyridine. This further reacted with bromine and iodine, providing 3-halo-2-methyl-1 H -imidazo [1,2- a ]pyridinium trihalides .

Results or Outcomes

3-Bromo- 2-methyl-1 H -imidazo [1,2- a ]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

Antituberculosis Agents

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The compound has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthetic Chemistry

Specific Scientific Field

This application is in the field of Synthetic Chemistry .

Summary of the Application

Imidazo[1,2-a]pyrimidine, a derivative of the compound, has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Methods of Application or Experimental Procedures

The compound has been used in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Results or Outcomes

The compound has been used to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Treatment of Insomnia

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include the compound, are used in medicine . One of the derivatives, zolpidem, is used to treat short-term insomnia .

Results or Outcomes

Zolpidem, a derivative of the compound, has been effective in treating short-term insomnia .

Antitumor Activity

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .

Results or Outcomes

The compound has shown potential in the treatment of cancer .

Hypoglycemic Activity

Specific Scientific Field

This application is in the field of Endocrinology .

Summary of the Application

Imidazo[1,2-a]pyridine derivatives have also been characterized for their hypoglycemic activity , which could be beneficial in the treatment of diabetes .

Results or Outcomes

The compound has shown potential in the treatment of diabetes by reducing blood glucose levels .

Safety And Hazards

properties

IUPAC Name |

N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOSBGVNNQNNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428125 | |

| Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

CAS RN |

857283-58-0 | |

| Record name | N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.